molecular formula C15H19N5O B12232857 N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)acetamide

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)acetamide

Cat. No.: B12232857
M. Wt: 285.34 g/mol
InChI Key: ARQXMFWDBFNBAY-UHFFFAOYSA-N
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Description

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)acetamide is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine moiety, which is a fused ring system combining pyridine and pyrimidine rings, and a pyrrolidine ring, which is a five-membered nitrogen-containing ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)acetamide typically involves multiple steps. One common method includes the condensation of a pyridopyrimidine derivative with a pyrrolidine derivative under specific reaction conditions. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyridopyrimidine ring, and subsequent N-methylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)acetamide is unique due to its specific structure, which combines a pyridopyrimidine moiety with a pyrrolidine ring. This unique structure may confer specific biological activities and therapeutic potential that differ from other similar compounds.

Properties

Molecular Formula

C15H19N5O

Molecular Weight

285.34 g/mol

IUPAC Name

N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C15H19N5O/c1-10-17-14-8-16-6-4-13(14)15(18-10)20-7-5-12(9-20)19(3)11(2)21/h4,6,8,12H,5,7,9H2,1-3H3

InChI Key

ARQXMFWDBFNBAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(C3)N(C)C(=O)C

Origin of Product

United States

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